molecular formula C27H43N5O8 B14218586 L-Leucyl-L-seryl-L-leucyl-L-tyrosyl-L-alanine CAS No. 823233-19-8

L-Leucyl-L-seryl-L-leucyl-L-tyrosyl-L-alanine

Katalognummer: B14218586
CAS-Nummer: 823233-19-8
Molekulargewicht: 565.7 g/mol
InChI-Schlüssel: UJUIEYCMQXLWTN-XSXWSVAESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Leucyl-L-seryl-L-leucyl-L-tyrosyl-L-alanine is a peptide composed of five amino acids: leucine, serine, leucine, tyrosine, and alanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-seryl-L-leucyl-L-tyrosyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and then coupled to the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high yield and purity. Additionally, purification techniques such as HPLC (high-performance liquid chromatography) are employed to obtain the desired peptide with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

L-Leucyl-L-seryl-L-leucyl-L-tyrosyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced using reagents like DTT (dithiothreitol).

    Substitution: Amino acid residues can be substituted with other amino acids using site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracetic acid.

    Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Site-directed mutagenesis kits and specific enzymes.

Major Products Formed

    Oxidation: Dityrosine.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Wissenschaftliche Forschungsanwendungen

L-Leucyl-L-seryl-L-leucyl-L-tyrosyl-L-alanine has diverse applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based drugs and biomaterials.

Wirkmechanismus

The mechanism of action of L-Leucyl-L-seryl-L-leucyl-L-tyrosyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, influencing cellular processes like metabolism or apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Leucyl-L-seryl-L-alanine: A simpler tripeptide with similar properties.

    L-Leucyl-L-tyrosyl-L-alanine: Another tripeptide with a different sequence but comparable functions.

    L-Leucyl-L-seryl-L-leucyl-L-alanine: A tetrapeptide with one less amino acid.

Uniqueness

L-Leucyl-L-seryl-L-leucyl-L-tyrosyl-L-alanine is unique due to its specific sequence, which imparts distinct biological activities and interactions. The presence of tyrosine, for example, allows for unique oxidative reactions and signaling capabilities not found in simpler peptides.

Eigenschaften

CAS-Nummer

823233-19-8

Molekularformel

C27H43N5O8

Molekulargewicht

565.7 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid

InChI

InChI=1S/C27H43N5O8/c1-14(2)10-19(28)23(35)32-22(13-33)26(38)30-20(11-15(3)4)25(37)31-21(24(36)29-16(5)27(39)40)12-17-6-8-18(34)9-7-17/h6-9,14-16,19-22,33-34H,10-13,28H2,1-5H3,(H,29,36)(H,30,38)(H,31,37)(H,32,35)(H,39,40)/t16-,19-,20-,21-,22-/m0/s1

InChI-Schlüssel

UJUIEYCMQXLWTN-XSXWSVAESA-N

Isomerische SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N

Kanonische SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.